Cas no 1251001-08-7 (ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate)
![ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/1251001-08-7x500.png)
ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate
- SB74211
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- インチ: 1S/C10H15NO3/c1-2-14-9(13)7-5-10(6-7)4-3-8(12)11-10/h7H,2-6H2,1H3,(H,11,12)
- InChIKey: DIJSTOICFDVRBE-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1CC2(CCC(N2)=O)C1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 269
- トポロジー分子極性表面積: 55.4
- 疎水性パラメータ計算基準値(XlogP): 0.2
ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5866-1G |
ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate |
1251001-08-7 | 95% | 1g |
¥14520.00 | 2023-05-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5866-500mg |
ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate |
1251001-08-7 | 95% | 500mg |
¥9681.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5866-1.0g |
ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate |
1251001-08-7 | 95% | 1.0g |
¥14520.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5866-250.0mg |
ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate |
1251001-08-7 | 95% | 250.0mg |
¥5808.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5866-100mg |
ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate |
1251001-08-7 | 95% | 100mg |
¥4356.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5866-100.0mg |
ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate |
1251001-08-7 | 95% | 100.0mg |
¥4356.0000 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1562654-1g |
Ethyl 6-oxo-5-azaspiro[3.4]Octane-2-carboxylate |
1251001-08-7 | 98% | 1g |
¥30491.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5866-500.0mg |
ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate |
1251001-08-7 | 95% | 500.0mg |
¥9681.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5866-250mg |
ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate |
1251001-08-7 | 95% | 250mg |
¥5808.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5866-1g |
ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate |
1251001-08-7 | 95% | 1g |
¥14520.0 | 2024-04-25 |
ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylateに関する追加情報
Comprehensive Overview of Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate (CAS No. 1251001-08-7)
Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate (CAS No. 1251001-08-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique spirocyclic structure and potential applications in drug discovery. This compound belongs to the class of azaspiro derivatives, which are increasingly explored for their bioactive properties. Its molecular framework combines a carboxylate ester functional group with a spirocyclic lactam, making it a versatile intermediate for synthesizing complex molecules.
The spirocyclic motif in ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate is particularly noteworthy, as spiro compounds are often associated with enhanced metabolic stability and binding affinity in medicinal chemistry. Researchers are actively investigating its role in the development of central nervous system (CNS) therapeutics, given the structural similarity to other bioactive spirocycles. Recent studies highlight its potential as a precursor for neuroprotective agents or enzyme inhibitors, aligning with the growing demand for novel treatments for neurodegenerative diseases.
From a synthetic perspective, CAS No. 1251001-08-7 is valued for its reactivity in multicomponent reactions and ring-opening transformations. Its ethyl ester group offers flexibility for further derivatization, enabling chemists to tailor its properties for specific applications. This adaptability has made it a subject of interest in green chemistry initiatives, where researchers aim to optimize synthetic routes to minimize waste and improve efficiency.
In the context of AI-driven drug discovery, ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate has emerged as a candidate for virtual screening and machine learning-based property prediction. Computational models often leverage its structural features to predict bioavailability or toxicity, addressing common queries about ADME (Absorption, Distribution, Metabolism, Excretion) profiles. This intersection of chemistry and technology reflects broader trends in the pharmaceutical industry, where data-driven approaches are accelerating R&D timelines.
Another area of interest is the compound's potential role in peptidomimetics, a field focused on designing peptide-like molecules with improved stability and efficacy. The 5-azaspiro[3.4]octane core can mimic peptide turn structures, making it valuable for developing therapeutic peptides or protein-protein interaction inhibitors. This application aligns with the surge in biologics research, a topic frequently searched in connection with next-generation therapeutics.
Environmental and regulatory considerations also play a role in discussions about CAS No. 1251001-08-7. While not classified as hazardous, its synthesis and handling require adherence to Good Manufacturing Practices (GMP) to ensure safety and reproducibility. Researchers often inquire about scalability and process optimization, underscoring the need for sustainable methodologies in fine chemical production.
In summary, ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate represents a compelling case study in modern chemical innovation. Its multifaceted applications—from drug discovery to computational chemistry—highlight its relevance in addressing contemporary scientific challenges. As interest in spirocyclic compounds and AI-aided design continues to grow, this compound is poised to remain a key player in advancing both academic and industrial research.
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